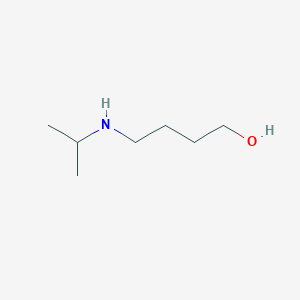

4-(Isopropylamino)butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(propan-2-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLWOCGPIGUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513753 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42042-71-7 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylamino)butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isopropylamino)butanol (CAS 42042-71-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol, with the CAS registry number 42042-71-7, is a pivotal chemical intermediate in the pharmaceutical industry. This bifunctional molecule, containing both a secondary amine and a primary alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural attributes make it particularly valuable in the development of cardiovascular and pulmonary hypertension therapies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic routes with a comparative analysis, robust analytical methodologies for quality control, and an exploration of its significant applications in drug development, including its role as a key precursor to Selexipag and various β-blockers. Furthermore, this document addresses potential synthetic impurities and outlines essential safety and handling protocols, offering a holistic resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a faint amine-like odor.[1] Its bifunctional nature, possessing both a hydrophilic alcohol group and a secondary amine, grants it moderate solubility in water and miscibility with common organic solvents such as ethanol and acetone.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 42042-71-7 | [2] |

| Molecular Formula | C₇H₁₇NO | [2] |

| Molecular Weight | 131.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 85 °C at 1 mmHg | [3] |

| Density | 0.889 g/cm³ | [3] |

| Refractive Index | 1.4480-1.4520 | [3] |

| pKa | 15.13 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2–8 °C under inert gas | [3] |

| SMILES | CC(C)NCCCCO | [4] |

| InChIKey | IPLWOCGPIGUXOR-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, each with its own set of advantages and disadvantages concerning yield, purity, cost, and scalability. Below is a comparative analysis of the most common synthetic strategies.

Reductive Amination of 4-Amino-1-butanol

This is one of the most direct and widely cited methods for the synthesis of this compound.[2] It involves the reaction of 4-amino-1-butanol with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination pathway for this compound synthesis.

Protocol: A common procedure involves dissolving 4-amino-1-butanol in a mixture of acetone and a suitable solvent like ethanol.[2] A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.[2] The reaction is then carried out under hydrogen pressure (e.g., 10 atmospheres) for several hours.[2] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product, often in high purity and quantitative yield.[2]

Advantages:

-

High yield and purity.[2]

-

Direct, one-pot reaction.

-

Readily available and relatively inexpensive starting materials.

Disadvantages:

-

Requires specialized high-pressure hydrogenation equipment.

-

The use of hydrogen gas poses safety risks on a large scale.

-

Palladium catalysts can be expensive.

Nucleophilic Substitution of a Butyl Derivative

This method involves the reaction of isopropylamine with a 4-substituted butanol derivative, where the substituent is a good leaving group such as a halide (e.g., bromine) or a sulfonate ester. A patent describes a multi-step process starting from tetrahydrofuran.[5]

Caption: Nucleophilic substitution pathway for this compound synthesis.

Protocol:

-

Preparation of 4-bromo-1-acetoxyl butane: Tetrahydrofuran is reacted with an acetic acid solution of hydrogen bromide to yield 4-bromo-1-acetoxyl butane.[5]

-

Amination: The resulting bromo-acetate is then reacted with isopropylamine, often in the presence of a base like triethylamine or sodium bicarbonate, to form 4-isopropylamino-1-acetoxyl butane via an S_N2 reaction.[5]

-

Hydrolysis: The acetate protecting group is removed by hydrolysis, typically using a base such as sodium hydroxide in an alcoholic solvent, to afford the final product.[5] The product is then purified by distillation under vacuum.[5]

Advantages:

-

Avoids the use of high-pressure hydrogenation.

-

Utilizes readily available and inexpensive starting materials.

-

The process is amenable to large-scale industrial production.[6]

Disadvantages:

-

Multi-step synthesis may lead to lower overall yields.

-

Potential for side reactions, such as elimination, which can reduce yield and purity.[7]

-

The use of bromine compounds requires careful handling.

Reduction of an Amide Precursor

An alternative route involves the reduction of an amide, such as N-isopropyl-4-hydroxybutyramide.

Protocol: This method involves the initial formation of N-isopropyl-4-hydroxybutyramide from the reaction of γ-butyrolactone with isopropylamine. The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.

Advantages:

-

Can be a high-yielding process.

Disadvantages:

-

Lithium aluminum hydride is expensive, highly reactive, and dangerous to handle on a large scale, especially in the presence of protic solvents.[6]

-

The workup procedure to quench the LiAlH₄ can be hazardous and generates significant waste.[6]

-

This method is generally not favored for industrial-scale production due to safety and cost concerns.[6]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount, especially when it is intended for use as a pharmaceutical intermediate.[8] A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Chromatographic Techniques

Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and quantifying any volatile impurities.

-

Typical Protocol: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is often used. The analysis is performed with a temperature gradient to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) is suitable for quantification, while Mass Spectrometry (MS) can be used for identification of unknown impurities.[6][9] Patents have reported achieving purities of ≥99.5% as determined by GC.[5][6]

High-Performance Liquid Chromatography (HPLC): HPLC is used to analyze non-volatile impurities and can be adapted for purity assays.

-

Typical Protocol: A reversed-phase method using a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.[10] Detection is usually carried out using a UV detector.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of the identity of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm): 3.51 (t, J=5.2 Hz, 2H, -CH₂OH), 2.76 (m, 1H, -CH(CH₃)₂), 2.58 (t, J=5.6 Hz, 2H, -NHCH₂-), 1.62 (m, 2H, -CH₂CH₂OH), 1.55 (m, 2H, -NHCH₂CH₂-), 1.02 (d, J=6.4 Hz, 6H, -CH(CH₃)₂).[5]

-

¹³C NMR: Spectral data for this compound is available in public databases such as PubChem, which can be used for identity confirmation.[11]

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are unique to the compound, thus confirming its identity and helping to identify impurities.[12]

-

Expected [M+H]⁺: 132.13829[13]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

Characteristic Peaks: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a peak around 3200-3400 cm⁻¹ for the N-H stretch of the secondary amine. C-H stretching peaks will be observed around 2850-2960 cm⁻¹.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical molecules.[1]

Synthesis of Selexipag

This compound is a crucial starting material for the synthesis of Selexipag, an oral prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[14]

Caption: Role of this compound in the synthesis of Selexipag.

In the synthesis of Selexipag, the secondary amine of this compound is reacted with a di-substituted pyrazine derivative (e.g., 2-chloro-5,6-diphenylpyrazine) in a nucleophilic aromatic substitution reaction.[15] The hydroxyl group of the resulting intermediate is then further elaborated through several steps to complete the synthesis of the Selexipag molecule.[15] The high purity of this compound is critical for the success of this multi-step synthesis, as impurities can lead to the formation of difficult-to-remove related substances in the final API.[6]

Precursor to β-Blockers

The structural motif of an amino alcohol is central to the class of drugs known as β-blockers (beta-adrenergic receptor antagonists), which are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[16] While not a direct precursor to all β-blockers, the aryloxypropanolamine structure of many of these drugs highlights the importance of amino alcohols like this compound as key synthetic building blocks. The synthesis of many β-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine, such as isopropylamine.[17] The structural features of this compound make it a valuable synthon for the development of novel β-blockers and other related pharmacological agents.

Potential Impurities and Quality Considerations

For its use as a pharmaceutical intermediate, a thorough understanding and control of potential impurities in this compound is essential.[18] Impurities can arise from starting materials, side reactions, or degradation.

-

Unreacted Starting Materials: Residual 4-amino-1-butanol, acetone, or 4-bromo-1-acetoxyl butane may be present if the reaction does not go to completion.

-

Over-alkylation Products: In the reductive amination pathway, there is a potential for the formation of tertiary amines if the newly formed secondary amine reacts further.

-

Byproducts from Nucleophilic Substitution: In the synthesis from 4-bromo-1-butanol, elimination reactions can lead to the formation of unsaturated byproducts.[7] Additionally, the intramolecular reaction of 4-bromo-1-butanol can form tetrahydrofuran.[19]

-

Catalyst Residues: If a heterogeneous catalyst like Pd/C is used, trace amounts of the metal may remain in the product if filtration is not efficient.

Rigorous quality control using the analytical methods described in Section 3 is necessary to ensure that the levels of these and other potential impurities are below the acceptable limits for pharmaceutical manufacturing.[20]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[11] It is also known to cause skin and serious eye irritation.[11]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[21] It should be handled in a well-ventilated area or a fume hood.[1] Keep away from heat, sparks, and open flames.[21]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Toxicology: Detailed toxicological data for this compound is limited.[1] However, as with other aliphatic amines and alcohols, it may cause respiratory irritation upon inhalation.[1] General toxicological studies on aliphatic alcohols suggest that toxicity can be related to their membrane-disrupting properties.[22]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its value is underscored by its critical role in the production of life-saving medications such as Selexipag and its relevance to the synthesis of β-blockers. A thorough understanding of its chemical properties, synthetic pathways, and analytical controls is essential for drug development professionals. The choice of synthetic route requires a careful evaluation of factors such as scale, cost, safety, and desired purity. As the demand for novel and efficient pharmaceuticals continues to grow, the importance of high-quality intermediates like this compound will undoubtedly increase, making the information contained in this guide invaluable to the scientific community.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Goethals, M., et al. (1991). The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Toxicology in Vitro, 5(3), 245-251.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. Retrieved from [Link]

-

Chemsrc. (2023). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Arbor Pharmatech. (n.d.). The Role of Protected Amino Acids in Pharmaceutical Intermediates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H17NO). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Isopropylamino)-1,2-diphenyl-1-butanol. Wiley. Retrieved from [Link]

- Rustemeier, K., et al. (2012). A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds.

- Google Patents. (2016). WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol.

- Google Patents. (2019). US20190084921A1 - Method of preparation of 4-isopropylamino-1-butanol.

- Google Patents. (2017). WO2017060827A1 - An imrpoved process for the preparation of selexipag or its pharmaceutically acceptable salts.

-

UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

-

BGO Software. (2023). Types of Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

-

Arbor Pharmatech. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved from [Link]

- Patočka, J., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-181.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006006). Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7. Retrieved from [Link]

-

PubMed. (2014). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Chemical Synthesis Versatility of 4-Bromo-1-butanol. Retrieved from [Link]

-

Reddit. (2020). 4-bromo-1-butanol to tetrahydrofuran and HBR under neutral conditions (no water available)?. r/chemhelp. Retrieved from [Link]

- Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods.

-

PubMed. (1983). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2024).

-

Semantic Scholar. (n.d.). HPLC methods for purity evaluation of man-made single-stranded RNAs. Retrieved from [Link]

- Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

-

LCGC International. (n.d.). Application Notes: GC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Separation Science. (n.d.). MS Solutions. Retrieved from [Link]

-

SciELO. (2023). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Separation of 4-(Dimethylamino)butan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | 42042-71-7 [chemicalbook.com]

- 3. Isopropylamine(75-31-0) 13C NMR spectrum [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US20190084921A1 - Method of preparation of 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 6. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 7. Buy 4-Bromo-1-butanol | 33036-62-3 [smolecule.com]

- 8. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 9. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. This compound | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. PubChemLite - this compound (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 14. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. www2.mst.dk [www2.mst.dk]

- 16. apps.nelac-institute.org [apps.nelac-institute.org]

- 17. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. bgosoftware.com [bgosoftware.com]

- 21. researchgate.net [researchgate.net]

- 22. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Isopropylamino)butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(isopropylamino)butanol, a key bifunctional molecule of significant interest in pharmaceutical synthesis. This document delves into the nuanced details of its molecular architecture, supported by an interpretation of its spectroscopic characteristics. We will explore the primary synthetic routes employed in its preparation, highlighting the chemical principles that underpin these methodologies. A significant focus is placed on its critical role as a building block in the synthesis of the prostacyclin receptor agonist, Selexipag. Furthermore, this guide will address the known safety and handling considerations essential for laboratory and industrial settings. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.

Introduction

This compound, with the CAS number 42042-71-7, is a secondary amino alcohol that has garnered substantial attention in the pharmaceutical industry.[1][2] Its structure, featuring both a nucleophilic secondary amine and a primary hydroxyl group, makes it a versatile intermediate for the construction of more complex molecular frameworks. While it has applications as a solvent for paints, varnishes, and lacquers, its most prominent role is as a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs).[3][4] This guide will provide a deep dive into the molecular characteristics, synthesis, and primary application of this important chemical entity.

Molecular Structure and Properties

The molecular integrity and reactivity of this compound are dictated by its structural features. A thorough understanding of its chemical and physical properties is paramount for its effective utilization in synthetic chemistry.

Chemical Identity

-

IUPAC Name: 4-(propan-2-ylamino)butan-1-ol[5]

-

Synonyms: 4-(Isopropylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine, 4-[(1-Methylethyl)amino]-1-butanol[6]

-

CAS Number: 42042-71-7[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a faint amine-like odor.[1] It is soluble in water and miscible with common organic solvents such as ethanol and acetone.[1][8]

| Property | Value | Source(s) |

| Boiling Point | 85 °C / 1 mmHg | [3] |

| Density | 0.889 g/cm³ | [3] |

| pKa | 15.13 ± 0.10 (Predicted) | [3] |

| Refractive Index | 1.4480 - 1.4520 | [3] |

Spectroscopic Profile

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra are proprietary to data providers, a detailed interpretation based on established chemical shift and absorption principles is presented below.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

-

A doublet corresponding to the six chemically equivalent protons of the two methyl groups on the isopropyl moiety.

-

A multiplet (septet) for the single proton on the tertiary carbon of the isopropyl group, coupled to the six methyl protons.

-

Triplets for the two methylene groups in the butanol chain adjacent to the nitrogen and oxygen atoms, respectively.

-

Multiplets for the two central methylene groups of the butanol chain.

-

Broad singlets for the amine (N-H) and hydroxyl (O-H) protons, which may exchange with deuterium in D₂O.

2.3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would show distinct peaks for each of the unique carbon atoms in the molecule, providing a carbon fingerprint.

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the tertiary carbon of the isopropyl group.

-

Four distinct signals for the four carbon atoms of the butanol chain, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field due to the deshielding effect of these electronegative atoms.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.[5]

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

A weaker band in the same region (often overlapping with the O-H band) for the N-H stretching of the secondary amine.

-

Bands in the 2850-2970 cm⁻¹ region due to the C-H stretching of the alkyl groups.

-

A band around 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.

-

An N-H bending vibration may be observed around 1550-1650 cm⁻¹.

2.3.4. Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (131.22 g/mol ). The fragmentation pattern would likely involve cleavage alpha to the nitrogen and oxygen atoms, providing further structural confirmation. Predicted m/z values for common adducts include [M+H]⁺ at 132.13829 and [M+Na]⁺ at 154.12023.[9]

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common and industrially scalable method being reductive amination.

Reductive Amination of 4-Amino-1-butanol

This widely used method involves the reaction of 4-amino-1-butanol with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Logical Workflow for Reductive Amination:

Caption: Reductive amination of 4-amino-1-butanol with acetone.

Experimental Protocol:

A general and scalable procedure for the synthesis of this compound is as follows:[4][7]

-

In a suitable hydrogenation reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1000 ml of ethanol.

-

Carefully add 20 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Seal the reactor and pressurize with hydrogen gas to 10 atmospheres.

-

The reaction mixture is then stirred at a suitable temperature for 4 to 5 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC, TLC).

-

Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to afford this compound as a colorless oil in quantitative yield.

Other Synthetic Routes

Alternative synthetic strategies have also been reported, such as the nucleophilic substitution of a butanediol derivative with isopropylamine.[1] Another patented method involves the preparation from tetrahydrofuran and an acetic acid solution of hydrogen bromide to form an intermediate, 4-isopropylamino-1-acetoxyl butane, which is then hydrolyzed to the final product.[10]

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of Selexipag.

Intermediate in the Synthesis of Selexipag

Selexipag is a prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH). This compound constitutes a critical fragment of the Selexipag molecule. The synthesis involves the nucleophilic substitution of a halogenated pyrazine derivative with this compound.

Role of this compound in Selexipag Synthesis:

Caption: The role of this compound in Selexipag synthesis.

This reaction underscores the importance of this compound in providing the N-isopropyl-N-(4-hydroxybutyl)amino moiety of the final drug molecule. The hydroxyl group is subsequently etherified in a later step of the synthesis.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

This compound is classified as a flammable liquid and vapor (Category 3). It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[5][11][12]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][5][11][12]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take precautionary measures against static discharge.

-

Avoid contact with skin and eyes.

First Aid Measures

-

In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[11]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]

Storage

Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3] Keep the container tightly closed.

Conclusion

This compound is a fundamentally important molecule with a well-defined structure and a critical role in modern pharmaceutical manufacturing. Its bifunctional nature, combining a secondary amine and a primary alcohol, makes it an ideal building block for complex drug molecules like Selexipag. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is crucial for any scientist or researcher working with this compound. As drug development continues to advance, the demand for such versatile and well-characterized intermediates is likely to remain high, solidifying the importance of this compound in the field of medicinal chemistry.

References

- Angene Chemical. Safety Data Sheet - this compound. (2021-05-01).

-

PubChem. This compound. [Link]

- Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

Chemsrc. This compound | CAS#:42042-71-7. [Link]

- Google Patents. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol.

- Chemical Shifts. 4-(Isopropylamino)-1,2-diphenyl-1-butanol - Optional[13C NMR].

-

GSRS. This compound. [Link]

-

PubChemLite. This compound (C7H17NO). [Link]

-

Hangzhou ICH Biofarm Co., Ltd. This compound |42042-71-7. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006006).

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0004327).

-

PubMed. Putatively lethal ingestion of isopropyl alcohol-related case: interpretation of post mortem isopropyl alcohol and acetone concentrations remains challenging. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound CAS#: 42042-71-7 [m.chemicalbook.com]

- 4. This compound | 42042-71-7 [chemicalbook.com]

- 5. This compound | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 42042-71-7 | SBA04271 [biosynth.com]

- 9. PubChemLite - this compound (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 10. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 11. angenechemical.com [angenechemical.com]

- 12. echemi.com [echemi.com]

physical and chemical properties of 4-(Isopropylamino)butanol

A Technical Guide to 4-(Isopropylamino)butanol

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 42042-71-7), a bifunctional molecule of interest in pharmaceutical and chemical synthesis. It consolidates available data on its physicochemical properties, outlines established and potential synthetic routes with mechanistic insights, and discusses its reactivity, safety, and applications. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Nomenclature

This compound is a secondary amino alcohol that serves as a valuable building block in organic synthesis. Its structure incorporates both a nucleophilic secondary amine and a primary alcohol, allowing for a diverse range of chemical transformations. This bifunctional nature makes it a useful intermediate, particularly in the synthesis of pharmaceutical compounds such as Selexipag, a drug used for treating pulmonary hypertension.[1] While not as extensively documented as some commodity chemicals, a significant body of practical data exists, enabling a thorough characterization.

Systematic and Common Identifiers:

-

IUPAC Name: 4-(propan-2-ylamino)butan-1-ol[]

-

CAS Number: 42042-71-7[3]

-

Molecular Formula: C₇H₁₇NO[4]

-

Molecular Weight: 131.22 g/mol [4]

-

Synonyms: 4-(Isopropylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine, 4-[(1-Methylethyl)amino]-1-butanol[4][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid at room temperature with a characteristic faint amine-like odor.[6] Its physical properties are dictated by the interplay between the polar amine and alcohol functional groups and the nonpolar alkyl backbone.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [4][6] |

| Boiling Point | 242 °C (at 760 mmHg) 85 °C (at 1 mmHg) | [4][7][8] |

| Density | 0.889 g/cm³ | [4] |

| Refractive Index | 1.4480 - 1.4520 | [4] |

| pKa (Predicted) | 15.13 ± 0.10 | [4] |

| Solubility | Soluble in water. Miscible with ethanol, acetone, and dichloromethane. | [4][6] |

The presence of both N-H and O-H moieties allows for significant intermolecular hydrogen bonding, resulting in a relatively high atmospheric boiling point. Its solubility in water is good, a consequence of these same hydrogen-bonding capabilities.[4][6]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Route 1: Reductive Amination

A common and efficient laboratory and industrial-scale synthesis involves the reductive amination of 4-amino-1-butanol with acetone.[4][9] This "one-pot" method is highly effective and proceeds via an intermediate imine which is reduced in situ.

Workflow: Reductive Amination

Caption: Workflow for synthesis via reductive amination.

Detailed Protocol:

-

Reaction Setup: 4-amino-1-butanol is dissolved in a solvent mixture of acetone and ethanol.[4][9] Acetone serves as both a solvent and the carbonyl source for imine formation.

-

Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the mixture.[4][9]

-

Hydrogenation: The reaction vessel is sealed and pressurized with hydrogen gas to approximately 10 atmospheres. The mixture is heated and stirred for 4 to 5 hours.[4][9] During this step, the primary amine reacts with acetone to form an imine, which is immediately reduced by the catalytic hydrogenation to the desired secondary amine.

-

Workup: Upon completion, the reaction mixture is cooled and filtered to remove the solid Pd/C catalyst.[4][9]

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvents, yielding the target compound, this compound, typically as a colorless oil in high yield.[4][9]

Causality: This method is favored for its high atom economy and procedural simplicity. Using a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. The in situ reduction of the imine prevents potential side reactions or isolation difficulties associated with unstable imine intermediates.[10]

Route 2: Nucleophilic Substitution

An alternative synthetic approach involves the nucleophilic substitution of a butanol derivative with isopropylamine. A patent describes a multi-step process starting from tetrahydrofuran.[11]

-

Ring Opening: Tetrahydrofuran is reacted with a hydrogen bromide solution in acetic acid to form 4-bromo-1-acetoxybutane.[11]

-

Amination: The resulting bromo-acetate intermediate is then reacted with isopropylamine. The amine acts as a nucleophile, displacing the bromide to form 4-isopropylamino-1-acetoxybutane.[11]

-

Hydrolysis: The final step is the hydrolysis of the acetate ester to yield the desired this compound.[11]

Mechanistic Insight: This route leverages classic Sₙ2 reactions. Isopropylamine, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom.[12] The final hydrolysis step is a standard ester cleavage, typically performed under basic or acidic conditions, to unmask the primary alcohol.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and utility.

Reactivity Profile

-

Amine Group: The secondary amine is nucleophilic and basic. It readily reacts with acids to form ammonium salts.[4][7] It can undergo further N-alkylation, acylation with acid chlorides or anhydrides to form amides, and other standard amine transformations.[12][13]

-

Alcohol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[14]

-

Intramolecular Reactions: Under certain conditions, such as with γ-Al₂O₃ at high temperatures, amino alcohols can undergo intramolecular cyclization to form heterocyclic compounds like pyrrolidines.[15]

The reactivity of amines is generally greater than that of alcohols in nucleophilic reactions.[16] Therefore, reactions targeting the alcohol group may require protection of the more reactive amine function.

Key Applications

-

Pharmaceutical Intermediate: Its most prominent application is as a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist for treating pulmonary arterial hypertension.[1][5]

-

Research Chemical: It is widely used as a building block in medicinal chemistry and for developing new synthetic methodologies.[3][5]

-

Solvent: It has been cited for use as a solvent for various paints, varnishes, and lacquers.[4][7]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

A multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).

-

A doublet for the two methyl groups of the isopropyl moiety.

-

Broad signals for the O-H and N-H protons, which may exchange with D₂O.

-

Multiple overlapping multiplets for the other methylene groups in the butane chain. A patent provides ¹H-NMR data for the acetylated precursor, 4-isopropylamino-1-acetoxybutane, which supports this general pattern.[11] The analysis of butanol isomers demonstrates how the position of the hydroxyl group significantly influences chemical shifts and splitting patterns, a principle that applies here.[17][18]

-

-

¹³C NMR: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule. Data for related compounds are available in chemical databases.[19][20]

-

IR Spectroscopy: The infrared spectrum would be characterized by:

-

A broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations.

-

Absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

A C-N stretching band around 1020-1250 cm⁻¹. FTIR spectral data is available on PubChem, confirming these characteristic peaks.[19]

-

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[4][19]

GHS Hazard Information:

-

Pictograms: Flame, Exclamation Mark[4]

-

Signal Word: Warning[]

-

Hazard Statements:

Handling and Storage:

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon), preferably at 2–8 °C.[4][5] The compound is noted to be air-sensitive.

-

Precautions: Use personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames. Ensure adequate ventilation.[19]

Conclusion

This compound is a functionally rich molecule with established utility in both industrial and research settings. Its synthesis is well-characterized, with reductive amination offering a particularly efficient and scalable route. The compound's dual amine and alcohol reactivity provides a platform for diverse chemical modifications, cementing its role as a valuable intermediate in the synthesis of complex targets, most notably pharmaceuticals like Selexipag. Proper handling and storage are essential due to its flammability and irritant properties. This guide consolidates the core technical information necessary for its safe and effective use in a professional scientific environment.

References

-

4-(Isopropylamino)Butan-1-ol CAS 42042-71-7. Home Sunshine Pharma. [Link]

-

This compound/c7h17no Cas 42042-71-7 Boiling Point: 85a C/1mmhg(lit.). Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd.[Link]

-

This compound | C7H17NO | CID 12950986. PubChem. [Link]

- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

23.1: Amines Compared with Alcohols. Chemistry LibreTexts. [Link]

- WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol.

-

Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]

-

Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

-

4-(Isopropylamino)-1,2-diphenyl-1-butanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Amination of primary alcohols with secondary amines under borrowing hydrogen conditions. ResearchGate. [Link]

-

Alcohols and Amines. Ontario Student Chemistry Blog. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal. [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

-

Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 42042-71-7 [chemicalbook.com]

- 5. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound CAS#: 42042-71-7 [m.chemicalbook.com]

- 8. This compound/c7h17no Cas 42042-71-7 Boiling Point: 85a C/1mmhg(lit.) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]

- 15. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. NMR Spectrum of Butanol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. This compound | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

4-(Isopropylamino)butanol solubility data

An In-Depth Technical Guide to the Solubility of 4-(Isopropylamino)butanol

Abstract

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. It details both qualitative and quantitative experimental protocols for solubility determination, grounded in established scientific principles. The document synthesizes available data and provides expert insights into predicting and measuring the solubility of this versatile amino alcohol in aqueous and organic solvent systems, serving as an essential resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Solubility Profiling

This compound, with the CAS number 42042-71-7, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it is used as an intermediate for active pharmaceutical ingredients (APIs).[1][2]

The solubility of a chemical intermediate is a critical physical property that influences every stage of the drug development pipeline. For process chemists, solvent selection is crucial for controlling reaction kinetics, ensuring homogeneity, and managing product isolation and purification. For formulation scientists, solubility dictates the bioavailability of a potential drug candidate and informs the choice of delivery vehicle. Therefore, a robust and accurate solubility profile is not merely academic; it is a foundational dataset that enables efficient, scalable, and reproducible chemical processes.

This guide explains the causality behind the solubility behavior of this compound and provides detailed, self-validating protocols for its experimental determination.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is the guiding concept.[3][4] this compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) and isopropylamino (-NH-) groups are polar and capable of hydrogen bonding, while the butyl chain and isopropyl group are non-polar (lipophilic). This amphiphilic nature dictates its solubility across a range of solvents.

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 42042-71-7 | [1][5] |

| Molecular Formula | C₇H₁₇NO | [1][5] |

| Molecular Weight | 131.22 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 242 °C (at 760 mmHg); 85 °C (at 1 mmHg) | [6] |

| Density | ~0.88 g/cm³ | |

| Predicted pKa | 15.13 ± 0.10 | [7] |

| LogP | 1.14780 | [2] |

The presence of the basic amino group is particularly significant. It allows the compound to be protonated in acidic conditions, forming a salt. This transformation from a neutral molecule to an ionic species dramatically increases its aqueous solubility, a principle often exploited during extractions and purifications.

Aqueous and Organic Solvent Solubility Profile

Aqueous Solubility

This compound is reported to be soluble in water.[7][6] One source provides a quantitative value of 182 g/L at 25 °C .[1] This high solubility is attributable to the ability of the polar hydroxyl and amino groups to form strong hydrogen bonds with water molecules.

The solubility in aqueous systems is highly dependent on pH. In acidic solutions, the secondary amine is protonated to form an ammonium salt, as illustrated in the diagram below. This ionic species is significantly more polar than the neutral molecule, leading to enhanced solubility in water. Conversely, in strongly basic solutions, the compound will remain in its less soluble neutral form.

Caption: pH-dependent equilibrium of this compound in water.

Organic Solvent Solubility

Literature indicates that this compound is miscible with common polar organic solvents such as ethanol, acetone, and dichloromethane.[1] This is expected due to favorable dipole-dipole interactions and hydrogen bonding between the solute and these solvents. Its solubility is expected to decrease significantly in non-polar (hydrocarbon) solvents like hexane, where the primary solute-solvent interactions would be weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds of the solute.

Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step methodologies for determining the solubility of this compound. These protocols are designed to be self-validating and ensure the generation of reliable, reproducible data.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS). This compound is classified as a flammable liquid and is known to cause skin and serious eye irritation.[5][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Ensure a Class B fire extinguisher is accessible.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in a range of solvents, confirming the compound's acid-base properties and general polarity.[9][10] The workflow is based on a standard organic qualitative analysis scheme.

Caption: Workflow for qualitative solubility analysis.

Methodology:

-

Preparation: Label four small test tubes, one for each solvent: deionized water, 5% HCl (aq), 5% NaOH (aq), and hexane.

-

Sample Addition: Add approximately 25 mg (or 0.05 mL) of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube in small portions.

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

-

Observation: Observe whether the compound dissolves completely (forms a single clear phase) or is insoluble/partially soluble (remains as a separate layer or causes turbidity).

-

Interpretation:

-

Solubility in Water: Confirms the presence of polar functional groups.

-

Insolubility in Water, Solubility in 5% HCl: This is the expected result and strongly indicates the presence of a basic amino group, which forms a soluble hydrochloride salt.[9]

-

Insolubility in 5% NaOH: Confirms the absence of strongly acidic functional groups.

-

Insolubility in Hexane: Confirms the compound's overall polar nature.

-

Protocol 2: Quantitative Solubility by Shake-Flask Method

The isothermal shake-flask method is the gold standard for reliably determining the equilibrium solubility of a compound.[11] This protocol describes how to determine the solubility of this compound in water at a specific temperature (e.g., 25 °C).

Caption: Experimental workflow for the shake-flask solubility determination.

Methodology:

-

System Preparation: In a sealed, temperature-controlled vessel (e.g., a jacketed glass flask), add a known volume of the desired solvent (e.g., 10 mL of deionized water).

-

Addition of Solute: Add an excess amount of this compound to the solvent. The key is to ensure that undissolved solute remains visible after equilibration, confirming that the solution is saturated.

-

Equilibration: Seal the vessel and place it in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically required.[11] The system has reached equilibrium when solubility measurements of samples taken at different time points (e.g., 24h and 48h) are consistent.

-

Sample Collection: Stop the agitation and allow the mixture to stand undisturbed at the same temperature until the excess solute has fully sedimented. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved micro-particles.

-

Quantification: Accurately dilute the collected aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mol/L.

Summary of Solubility Data

The table below consolidates the available literature data and the expected results from the qualitative analysis protocol.

| Solvent | Type | Expected/Reported Solubility | Rationale / Citation |

| Water | Polar, Protic | 182 g/L @ 25 °C | High solubility due to hydrogen bonding with the -OH and -NH groups.[1] |

| 5% HCl (aq) | Acidic, Aqueous | Highly Soluble / Miscible | The basic amino group is protonated to form a highly polar, water-soluble salt.[9] |

| 5% NaOH (aq) | Basic, Aqueous | Soluble (Similar to Water) | The compound is stable in base; solubility is governed by its inherent polarity. |

| Ethanol | Polar, Protic | Miscible | "Like dissolves like"; strong hydrogen bonding and dipole-dipole interactions.[1] |

| Acetone | Polar, Aprotic | Miscible | "Like dissolves like"; strong dipole-dipole interactions.[1] |

| Dichloromethane | Moderately Polar | Miscible | Capable of dissolving moderately polar compounds.[1] |

| Hexane | Non-Polar | Insoluble / Sparingly Soluble | Mismatch in polarity; weak solute-solvent interactions cannot overcome solute-solute H-bonds. |

Conclusion and Practical Implications

This compound is a polar amino alcohol with high solubility in water and polar organic solvents, and low solubility in non-polar solvents. Its aqueous solubility is enhanced under acidic conditions due to the formation of a soluble ammonium salt. This comprehensive solubility profile is critical for practical applications:

-

For Process Chemistry: The high solubility in solvents like ethanol and acetone makes them suitable candidates for reaction media. The pH-dependent aqueous solubility provides a powerful tool for purification; the compound can be extracted into an acidic aqueous phase, washed to remove non-basic impurities, and then recovered by basifying the aqueous layer and extracting into an organic solvent.

-

For Formulation Science: The significant aqueous solubility suggests that developing aqueous-based formulations is feasible. Understanding the solubility limit is the first step in preventing precipitation upon storage and in designing liquid dosage forms.

The experimental protocols provided in this guide offer a robust framework for generating the precise solubility data required to support drug development and other chemical research endeavors.

References

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Home Sunshine Pharma. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7. [Link]

-

PubChem. This compound | C7H17NO | CID 12950986. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

T. W. Graham Solomons, Craig B. Fryhle. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solubility of organic compounds (video). [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 42042-71-7 [chemicalbook.com]

- 7. This compound CAS#: 42042-71-7 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to 4-(Isopropylamino)butanol: In-Depth Analysis and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol, also known as 4-(propan-2-ylamino)butan-1-ol (CAS No. 42042-71-7), is a bifunctional organic molecule featuring a secondary amine and a primary alcohol.[1][2] Its structure lends itself to applications as a chemical intermediate in pharmaceutical synthesis and as a solvent.[3][4] Accurate structural confirmation and purity assessment are critical for its use in regulated industries. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data, grounding our analysis in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Understanding the arrangement of its functional groups is paramount to interpreting the data logically.

-

Chemical Formula: C₇H₁₇NO[5]

-

Molecular Weight: 131.22 g/mol [1]

-

Key Structural Features:

-

Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a site of hydrogen bonding, which profoundly influences its IR signature. The adjacent methylene protons and carbon are significantly deshielded in NMR spectra.

-

Secondary Amine (-NH-): The nitrogen atom and its attached proton provide characteristic signals in IR and NMR. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway in mass spectrometry.[6]

-

Isopropyl Group (-CH(CH₃)₂): This group provides a distinctive septet-doublet pattern in ¹H NMR due to spin-spin coupling and contains two chemically equivalent methyl groups.

-

Butyl Chain (-CH₂CH₂CH₂CH₂-): The flexible four-carbon chain gives rise to a series of methylene signals in the aliphatic region of NMR spectra.

-

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Rationale

For this compound, ¹H NMR will resolve signals for each unique proton environment, with spin-spin coupling revealing which protons are adjacent to one another. ¹³C NMR will show a distinct signal for each of the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., proximity to oxygen or nitrogen).

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes; it dissolves the sample without producing an overwhelming solvent signal in the ¹H spectrum.[7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[8]

-

Set the spectral width from 0 to 220 ppm.

-

Use a 45-degree pulse angle with a 2-second relaxation delay.

-

Co-add 1024-4096 scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual CDCl₃ signal at 77.16 ppm.[8]

-

Integrate the ¹H NMR signals and analyze the multiplicities.

-

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data & Interpretation

The following table outlines the expected signals. Protons nearer to the electronegative oxygen and nitrogen atoms are deshielded and appear at a higher chemical shift (further downfield).[9]

| Assigned Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₂CH- (2x CH₃) | ~1.0-1.1 | Doublet (d) | 6H | Split by the single adjacent CH proton. |

| -CH₂CH₂CH₂OH | ~1.4-1.6 | Multiplet (m) | 4H | Complex overlapping signals from the two central methylenes of the butyl chain. |

| -NH-CH -(CH₃)₂ | ~2.7-2.9 | Septet (sept) | 1H | Split into seven lines by the six equivalent protons of the two methyl groups.[7] |

| -NH-CH ₂- | ~2.5-2.7 | Triplet (t) | 2H | Adjacent to a CH₂ group. Deshielded by the nitrogen atom. |

| -CH ₂-OH | ~3.6-3.8 | Triplet (t) | 2H | Adjacent to a CH₂ group. Highly deshielded by the oxygen atom. |

| -NH - and -OH | 1.0-4.0 (variable) | Broad Singlet (br s) | 2H | These protons are exchangeable, often resulting in broad signals that do not couple with adjacent protons. Their position is highly dependent on concentration and solvent.[10] |

Predicted ¹³C NMR Spectral Data & Interpretation

Carbons bonded directly to heteroatoms (O, N) are significantly deshielded and have the highest chemical shifts. The effect diminishes with distance.[8]

| Assigned Carbon (Label) | Predicted δ (ppm) | Rationale |

| C H₂-OH (C-1) | 60-65 | Directly attached to the highly electronegative oxygen atom. |

| -C H₂-CH₂OH (C-2) | 30-35 | Beta to the oxygen atom. |

| -NH-CH₂-C H₂- (C-3) | 25-30 | Gamma to both heteroatoms, least deshielded of the butyl chain. |

| -NH-C H₂- (C-4) | 48-52 | Directly attached to the nitrogen atom. |

| -NH-C H-(CH₃)₂ (C-5) | 45-50 | Directly attached to the nitrogen atom. |

| -CH(C H₃)₂ (2x CH₃) | 20-25 | Alkyl carbons, furthest from heteroatoms, most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For this compound, IR is essential for confirming the presence of the hydroxyl (-OH) and secondary amine (-NH) groups. These groups exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. The key diagnostic challenge is distinguishing the broad O-H stretch from the sharper N-H stretch, a hallmark of amino alcohols.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the method of choice for liquid samples as it requires minimal sample preparation and is highly reproducible. The technique involves placing the liquid directly onto a crystal (e.g., diamond or zinc selenide) for analysis.[1]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty crystal, acquire a background spectrum (typically 32 scans). This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of neat this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum using the same acquisition parameters as the background.

-

-

Data Processing & Cleanup:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks on the resulting spectrum.

-

Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

-

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data & Interpretation

The spectrum will be dominated by absorptions from the O-H, N-H, and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3200-3500 (Broad) | O-H Stretch (H-bonded) | Strong | The broadness is a classic indicator of intermolecular hydrogen bonding from the alcohol group.[12] |

| ~3300-3350 (Sharp) | N-H Stretch | Weak-Medium | This peak for the secondary amine will appear superimposed on the broad O-H band. It is characteristically sharper than the O-H stretch.[10][13] |

| 2850-2970 | C-H Stretch (sp³ Aliphatic) | Strong | Represents the C-H bonds of the isopropyl and butyl groups. |

| 1550-1650 | N-H Bend | Medium | Bending vibration (scissoring) of the secondary amine.[14] |

| 1250-1020 | C-N Stretch | Medium | Stretching vibration of the aliphatic amine C-N bond.[13] |

| 1050-1150 | C-O Stretch | Strong | Stretching vibration of the primary alcohol C-O bond. |

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Rationale

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. It will protonate the basic amine group, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 132.1.[15] This immediately confirms the molecular weight. Subsequent fragmentation (MS/MS) will be driven by the presence of the nitrogen and oxygen atoms, with alpha-cleavage being the most probable pathway, providing definitive structural evidence.[6][16]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a stock solution of this compound at ~1 mg/mL in methanol.

-

Create a dilute solution for injection by taking 10 µL of the stock and diluting it into 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation of the amine.

-

-

Instrument Setup (Time-of-Flight or Quadrupole Analyzer):

-

The instrument is operated in positive ion mode.

-

The sample is introduced via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 132.1) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the m/z of the pseudomolecular ion to confirm the molecular weight.

-

Analyze the m/z values of the fragment ions to deduce the structure.

-

Caption: Workflow for ESI-MS/MS structural analysis.

Mass Spectrum Data & Interpretation

The fragmentation of amino alcohols is predictable and highly informative. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is the most favored pathway because it results in a resonance-stabilized cation.[16][17]

| m/z (Predicted) | Ion Formula | Origin | Interpretation |

| 132.1 | [C₇H₁₈NO]⁺ | [M+H]⁺ | Pseudomolecular ion, confirming the molecular weight (131.22 Da).[15] |

| 114.1 | [C₇H₁₆N]⁺ | [M+H - H₂O]⁺ | Loss of a neutral water molecule (18 Da) via dehydration, a common fragmentation for alcohols.[15][17] |

| 86.1 | [C₅H₁₂N]⁺ | Alpha-cleavage | Cleavage of the C-C bond adjacent to the nitrogen, losing an ethyl radical. Results in a stable iminium ion. |

| 72.1 | [C₄H₁₀N]⁺ | Alpha-cleavage | Cleavage of the C-C bond on the other side of the nitrogen, losing a propyl radical. Another stable iminium ion. |

| 44.1 | [C₂H₆N]⁺ | Alpha-cleavage | Cleavage of the C-C bond adjacent to the nitrogen, specific to the isopropyl group, losing a C₅H₁₁ radical. |

Summary of Spectroscopic Profile

This table consolidates the key spectroscopic features that, when taken together, provide an unambiguous identification of this compound.

| Technique | Key Identifying Feature(s) | Expected Value(s) |

| ¹H NMR | Septet for the isopropyl CH proton; Triplet for the -CH₂OH protons. | ~2.7-2.9 ppm; ~3.6-3.8 ppm |

| ¹³C NMR | Signal for the carbon bonded to oxygen; Signals for carbons bonded to nitrogen. | ~60-65 ppm; ~45-52 ppm |

| IR | Broad O-H stretch with a superimposed, sharper N-H stretch. | ~3200-3500 cm⁻¹ |

| MS (ESI) | Pseudomolecular ion [M+H]⁺; Key fragment from alpha-cleavage. | m/z 132.1; m/z 86.1 or 72.1 |

This comprehensive spectroscopic profile serves as a robust fingerprint for the positive identification and quality control of this compound in research and industrial applications.

References

- Current time information in BT. (n.d.). Google Search.

-

Wang, Z., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12950986, this compound. PubChem. Retrieved January 5, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved January 5, 2026, from [Link]

-

Moor, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved January 5, 2026, from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved January 5, 2026, from [Link]

-

Wiley-VCH GmbH. (n.d.). N-Isopropylmethylamine. SpectraBase. Retrieved January 5, 2026, from [Link]

-

John Wiley & Sons, Inc. (n.d.). 4-(Isopropylamino)-1,2-diphenyl-1-butanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved January 5, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved January 5, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Moore, A. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. Retrieved January 5, 2026, from [Link]

-

Université du Luxembourg. (n.d.). This compound (C7H17NO). PubChemLite. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). N-Ethyl-sec.-butylamin - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

Jiaxing Jlight Chemicals Co., Ltd. (n.d.). 4-(propan-2-ylamino)butan-1-ol. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:42042-71-7. Retrieved January 5, 2026, from [Link]

-

Brown, W.P. (n.d.). 1H NMR spectra of propan-2-amine. Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-